molecular formula C11H8FNO2 B12878881 1-(5-(4-Fluorophenyl)isoxazol-3-yl)ethanone CAS No. 889939-03-1

1-(5-(4-Fluorophenyl)isoxazol-3-yl)ethanone

Cat. No.: B12878881
CAS No.: 889939-03-1
M. Wt: 205.18 g/mol
InChI Key: BIYBDUDVLCUYCI-UHFFFAOYSA-N
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Description

1-(5-(4-Fluorophenyl)isoxazol-3-yl)ethanone is a chemical compound belonging to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. This particular compound is characterized by the presence of a fluorophenyl group, which imparts unique chemical and biological properties. The molecular formula of this compound is C10H8FNO2, and it has a molecular weight of 193.17 g/mol .

Preparation Methods

The synthesis of 1-(5-(4-Fluorophenyl)isoxazol-3-yl)ethanone typically involves the cyclization of appropriate precursors. One common method is the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds. This reaction can be carried out under mild conditions and often results in high yields . Another method involves the condensation of hydroxylamine with β-diketones or their synthetic equivalents, which contain a three-carbon 1,3-di-electrophilic fragment . Industrial production methods may involve optimization of these synthetic routes to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

1-(5-(4-Fluorophenyl)isoxazol-3-yl)ethanone undergoes various chemical reactions, including:

Scientific Research Applications

1-(5-(4-Fluorophenyl)isoxazol-3-yl)ethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-(4-Fluorophenyl)isoxazol-3-yl)ethanone involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes and receptors, leading to modulation of biological pathways. The isoxazole ring can participate in hydrogen bonding and other interactions, contributing to its overall activity .

Comparison with Similar Compounds

1-(5-(4-Fluorophenyl)isoxazol-3-yl)ethanone can be compared with other similar compounds, such as:

These comparisons highlight the unique properties of this compound, making it a valuable compound for various applications.

Properties

CAS No.

889939-03-1

Molecular Formula

C11H8FNO2

Molecular Weight

205.18 g/mol

IUPAC Name

1-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]ethanone

InChI

InChI=1S/C11H8FNO2/c1-7(14)10-6-11(15-13-10)8-2-4-9(12)5-3-8/h2-6H,1H3

InChI Key

BIYBDUDVLCUYCI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NOC(=C1)C2=CC=C(C=C2)F

Origin of Product

United States

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